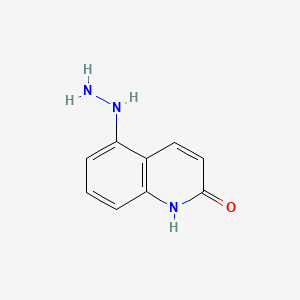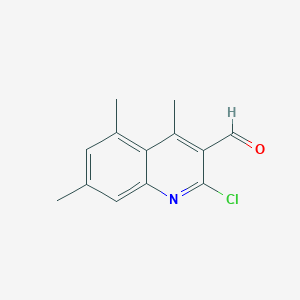
4-Iodo-2,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2,5-dimethylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8IN It is a derivative of pyridine, where iodine is substituted at the 4th position and methyl groups are substituted at the 2nd and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,5-dimethylpyridine typically involves the iodination of 2,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial nitration of 2,5-dimethylpyridine, followed by reduction to form the corresponding amine. The amine is then diazotized and subsequently iodinated to yield the final product. This method is advantageous due to its scalability and relatively high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed under mild to moderate temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2,5-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Pharmaceuticals: It is used in the synthesis of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-2,5-dimethylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-5-methylpyridine
- 3-Iodo-2,5-dimethylpyridine
- 4-Iodo-3,5-dimethylpyridine
Comparison: 4-Iodo-2,5-dimethylpyridine is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 2nd and 5th positions can provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to its isomers .
Eigenschaften
Molekularformel |
C7H8IN |
|---|---|
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
4-iodo-2,5-dimethylpyridine |
InChI |
InChI=1S/C7H8IN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
GNBUIYQLKHMYJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


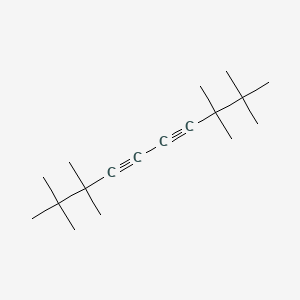
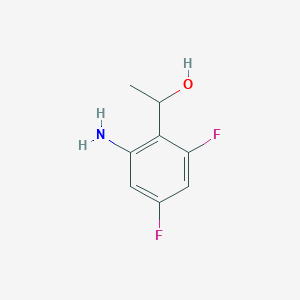

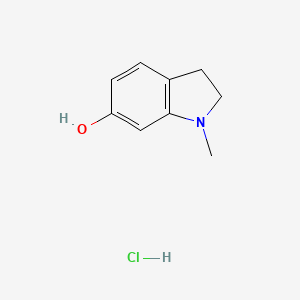
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)

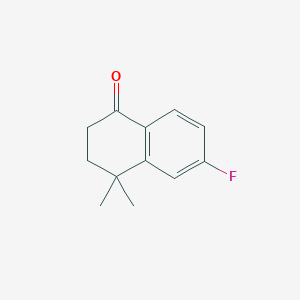

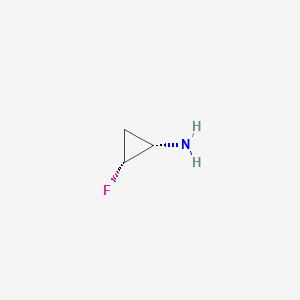

![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
